molecular formula C17H16F3NO2S B299942 N-(5,6,7,8-tetrahydro-1-naphthalenyl)-3-(trifluoromethyl)benzenesulfonamide

N-(5,6,7,8-tetrahydro-1-naphthalenyl)-3-(trifluoromethyl)benzenesulfonamide

Cat. No. B299942
M. Wt: 355.4 g/mol
InChI Key: QHNKUQYURLRWPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5,6,7,8-tetrahydro-1-naphthalenyl)-3-(trifluoromethyl)benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the signaling pathways of B cells and is a target for the treatment of various B cell-mediated diseases, including cancer and autoimmune disorders.

Mechanism of Action

BTK is a key enzyme involved in the signaling pathways of B cells, which play a critical role in the immune response. When B cells are activated, BTK is phosphorylated and activates downstream signaling pathways, leading to the production of antibodies and cytokines. N-(5,6,7,8-tetrahydro-1-naphthalenyl)-3-(trifluoromethyl)benzenesulfonamide binds to the active site of BTK and inhibits its activity, leading to the suppression of downstream signaling pathways and the reduction of B cell proliferation.
Biochemical and Physiological Effects:
N-(5,6,7,8-tetrahydro-1-naphthalenyl)-3-(trifluoromethyl)benzenesulfonamide has been shown to have potent inhibitory effects on BTK activity, leading to the suppression of B cell proliferation and the production of antibodies and cytokines. In preclinical studies, N-(5,6,7,8-tetrahydro-1-naphthalenyl)-3-(trifluoromethyl)benzenesulfonamide has been shown to reduce tumor growth in animal models of B cell lymphoma and chronic lymphocytic leukemia. Additionally, N-(5,6,7,8-tetrahydro-1-naphthalenyl)-3-(trifluoromethyl)benzenesulfonamide has been shown to reduce inflammation in animal models of rheumatoid arthritis and lupus.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(5,6,7,8-tetrahydro-1-naphthalenyl)-3-(trifluoromethyl)benzenesulfonamide is its potency and selectivity for BTK, which makes it a promising candidate for the treatment of B cell-mediated diseases. However, one of the limitations of N-(5,6,7,8-tetrahydro-1-naphthalenyl)-3-(trifluoromethyl)benzenesulfonamide is its potential for off-target effects, which may lead to unwanted side effects. Additionally, the optimal dosage and dosing regimen for N-(5,6,7,8-tetrahydro-1-naphthalenyl)-3-(trifluoromethyl)benzenesulfonamide have not been fully established, and further studies are needed to determine the safety and efficacy of this compound in humans.

Future Directions

For the research and development of N-(5,6,7,8-tetrahydro-1-naphthalenyl)-3-(trifluoromethyl)benzenesulfonamide include the optimization of its pharmacokinetic and pharmacodynamic properties, the identification of biomarkers for patient selection, and the evaluation of its safety and efficacy in clinical trials. Additionally, the combination of N-(5,6,7,8-tetrahydro-1-naphthalenyl)-3-(trifluoromethyl)benzenesulfonamide with other targeted therapies or immunotherapies may enhance its therapeutic potential and improve outcomes for patients with B cell-mediated diseases.

Synthesis Methods

N-(5,6,7,8-tetrahydro-1-naphthalenyl)-3-(trifluoromethyl)benzenesulfonamide can be synthesized using a multi-step process involving the reaction of 2-amino-5,6,7,8-tetrahydro-1-naphthol with trifluoromethyl benzenesulfonyl chloride. The resulting product is then purified and characterized using various analytical techniques, including NMR spectroscopy and mass spectrometry.

Scientific Research Applications

N-(5,6,7,8-tetrahydro-1-naphthalenyl)-3-(trifluoromethyl)benzenesulfonamide has been extensively studied for its potential use in the treatment of various B cell-mediated diseases, including B cell lymphoma, chronic lymphocytic leukemia, and autoimmune disorders such as rheumatoid arthritis and lupus. Preclinical studies have shown that N-(5,6,7,8-tetrahydro-1-naphthalenyl)-3-(trifluoromethyl)benzenesulfonamide inhibits BTK activity and reduces the proliferation of B cells, leading to the suppression of disease progression.

properties

Product Name

N-(5,6,7,8-tetrahydro-1-naphthalenyl)-3-(trifluoromethyl)benzenesulfonamide

Molecular Formula

C17H16F3NO2S

Molecular Weight

355.4 g/mol

IUPAC Name

N-(5,6,7,8-tetrahydronaphthalen-1-yl)-3-(trifluoromethyl)benzenesulfonamide

InChI

InChI=1S/C17H16F3NO2S/c18-17(19,20)13-7-4-8-14(11-13)24(22,23)21-16-10-3-6-12-5-1-2-9-15(12)16/h3-4,6-8,10-11,21H,1-2,5,9H2

InChI Key

QHNKUQYURLRWPG-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C=CC=C2NS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F

Canonical SMILES

C1CCC2=C(C1)C=CC=C2NS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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